molecular formula C18H18N2O2 B11372064 N-(3-methoxybenzyl)-5-methyl-1H-indole-2-carboxamide

N-(3-methoxybenzyl)-5-methyl-1H-indole-2-carboxamide

Cat. No.: B11372064
M. Wt: 294.3 g/mol
InChI Key: LQDNJOBRCMQWQV-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-5-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the indole ring, and a carboxamide group at the 2-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of N-(3-methoxybenzyl)-5-methyl-1H-indole-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylindole and 3-methoxybenzylamine.

    Formation of the Carboxamide Group: The carboxamide group is introduced at the 2-position of the indole ring through a reaction with a suitable carboxylating agent, such as phosgene or carbonyldiimidazole.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group is then attached to the nitrogen atom of the indole ring via a nucleophilic substitution reaction with 3-methoxybenzylamine under basic conditions.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-(3-methoxybenzyl)-5-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl group, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

N-(3-methoxybenzyl)-5-methyl-1H-indole-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-5-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-(3-methoxybenzyl)-5-methyl-1H-indole-2-carboxamide can be compared with other similar compounds, such as:

    N-(3-methoxybenzyl)-indole-2-carboxamide: Lacks the methyl group at the 5-position of the indole ring.

    N-(3-methoxybenzyl)-5-methylindole: Lacks the carboxamide group at the 2-position of the indole ring.

    N-(3-methoxybenzyl)-5-methyl-1H-indole-3-carboxamide: Has the carboxamide group at the 3-position instead of the 2-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide

InChI

InChI=1S/C18H18N2O2/c1-12-6-7-16-14(8-12)10-17(20-16)18(21)19-11-13-4-3-5-15(9-13)22-2/h3-10,20H,11H2,1-2H3,(H,19,21)

InChI Key

LQDNJOBRCMQWQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C(=O)NCC3=CC(=CC=C3)OC

Origin of Product

United States

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